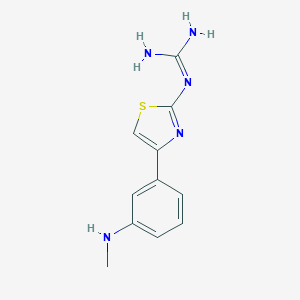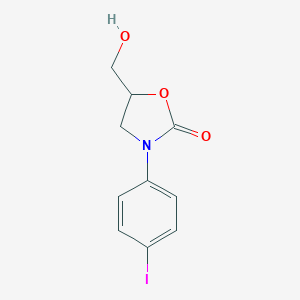
Cyclo(-Phe-Pro)
Vue d'ensemble
Description
Cyclo(L-phenylalanyl-L-proline) is a cyclic dipeptide, also known as a diketopiperazine. It is composed of the amino acids L-phenylalanine and L-proline. This compound is naturally occurring and can be found in various microorganisms, including bacteria and fungi. Cyclo(L-phenylalanyl-L-proline) has been studied for its diverse biological activities, including antimicrobial, antifungal, and neuroprotective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclo(L-phenylalanyl-L-proline) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. The linear dipeptide L-phenylalanyl-L-proline can be synthesized using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The cyclization is typically achieved by heating the linear dipeptide in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
In industrial settings, cyclo(L-phenylalanyl-L-proline) can be produced using microbial fermentation. Certain strains of bacteria, such as Pseudomonas fluorescens and Pseudomonas alcaligenes, are known to produce this compound in their culture supernatants. The compound can be isolated and purified using techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(L-phenylalanyl-L-proline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketopiperazine derivatives.
Reduction: Reduction reactions can convert the diketopiperazine ring to a more reduced form.
Substitution: Substitution reactions can introduce different functional groups into the diketopiperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted diketopiperazines and reduced forms of the original compound .
Applications De Recherche Scientifique
Cyclo(L-phenylalanyl-L-proline) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Industry: It is used in the development of new pharmaceuticals and as a natural preservative in food products.
Mécanisme D'action
Cyclo(L-phenylalanyl-L-proline) exerts its effects through various mechanisms:
Antimicrobial Activity: It interferes with the synthesis of extracellular polymeric substances in bacteria, inhibiting biofilm formation and reducing bacterial viability.
Neuroprotective Activity: The compound activates peroxisome proliferator-activated receptor gamma (PPAR-γ), reducing oxidative stress and preventing apoptosis in neuronal cells.
Antifungal Activity: It inhibits the production of interferon-beta by interfering with the activation of retinoic-acid-inducible gene-I (RIG-I).
Comparaison Avec Des Composés Similaires
Cyclo(L-phenylalanyl-L-proline) is part of a larger family of cyclic dipeptides known as diketopiperazines. Similar compounds include:
Cyclo(L-leucyl-L-proline): Another cyclic dipeptide with antimicrobial properties.
Cyclo(L-phenylalanyl-D-proline): A stereoisomer with different biological activities.
Cyclo(L-tryptophanyl-L-proline): Known for its antifungal and antibacterial properties.
Cyclo(L-phenylalanyl-L-proline) is unique due to its specific combination of L-phenylalanine and L-proline, which confers distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
(3S,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUWPVZSXDWSB-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316106 | |
| Record name | Cyclo(L-Phe-L-Pro) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3705-26-8 | |
| Record name | Cyclo(L-Phe-L-Pro) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3705-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(L-Phe-L-Pro) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S-trans)-3-benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclo(L-Phe-L-Pro) interact with its targets and what are the downstream effects?
A1: Cyclo(L-Phe-L-Pro) has been shown to interact with various bacterial systems, particularly quorum sensing (QS) systems. In Vibrio vulnificus, cFP acts as a signaling molecule, binding to the transcriptional regulator ToxR. [, , ] This interaction initiates a signaling cascade involving LeuO and histone-like proteins vHUα and vHUβ, ultimately leading to the upregulation of RpoS, a global stress response regulator. [] This cascade enhances the expression of genes involved in oxidative stress resistance, such as katG, which encodes hydroperoxidase I. [] In other Vibrio species, cFP induces the expression of ompU, a gene encoding an outer membrane protein crucial for pathogenicity. [] Additionally, cFP can activate or antagonize LuxR-based QS systems in bacteria like Serratia liquefaciens. []
Q2: What is the impact of Cyclo(L-Phe-L-Pro) on Staphylococcus aureus?
A2: Cyclo(L-Phe-L-Pro) produced by Lactobacillus reuteri RC-14 significantly inhibits the agr quorum-sensing system in Staphylococcus aureus, a key regulator of virulence genes. [] This inhibition reduces the expression of toxic shock syndrome toxin-1 (TSST-1), a major virulence factor in menstrual toxic shock syndrome. []
Q3: What is the molecular formula, weight, and spectroscopic data for Cyclo(L-Phe-L-Pro)?
A3:
- Molecular Formula: C14H16N2O2 []
- Spectroscopic Data: Spectroscopic analyses, including NMR (1H and 13C), mass spectrometry (MS), and X-ray crystallography, have been instrumental in confirming the structure and conformation of cFP. [, , , , ] These studies have revealed a boat-shaped diketopiperazine ring with equatorial Cβ atoms. []
Q4: Has the enantiomer-differentiating ability of Cyclo(L-Phe-L-Pro) been investigated?
A5: Yes, studies have demonstrated that Cyclo(L-Phe-L-Pro) exhibits enantiomer-differentiating ability. For instance, cyclo(L-Phe-L-Pro)4 forms a stronger complex with L-phenylalanine methyl ester hydrochloride (L-PheOMe·HCl) compared to its D-enantiomer. [, ] This selectivity arises from the formation of three intermolecular hydrogen bonds in the complex with L-PheOMe·HCl, whereas only one such bond forms with the D-enantiomer. []
Q5: What are the potential applications of Cyclo(L-Phe-L-Pro)?
A5: Given its diverse biological activities, cFP holds promise for various applications, including:
- Antimicrobial Agent: Its activity against bacteria and fungi suggests potential as a natural antimicrobial in food preservation or as a lead compound for novel antibiotics. [, , , , ]
- Antifouling Agent: Studies have shown cFP's ability to inhibit the attachment of barnacle larvae, suggesting potential applications in antifouling coatings for marine structures. [, ]
- Pharmaceutical Applications: Its interaction with QS systems and its potential to modulate virulence factor production in pathogens make it an intriguing target for developing anti-virulence therapies. []
Q6: What are the future research directions for Cyclo(L-Phe-L-Pro)?
A6: Further research is crucial to fully unlock the potential of cFP:
- Elucidating the Biosynthetic Pathway: Understanding the genetic and enzymatic basis for cFP biosynthesis in different organisms could facilitate its large-scale production. []
- Structure-Activity Relationship Studies: Exploring the impact of structural modifications on cFP's activity, potency, and selectivity could lead to the development of more effective derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 2-[(9H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)

![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)



![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)



